molecular formula C15H15N3O4 B2624469 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 2034328-02-2

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No.: B2624469
CAS No.: 2034328-02-2
M. Wt: 301.302
InChI Key: NEVBAMOVXRXSDE-UHFFFAOYSA-N
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Description

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione is a chemical hybrid compound incorporating both an isoindoline-1,3-dione (phthalimide) moiety and a 1,2,4-oxadiazole ring system. The phthalimide scaffold is a significant pharmacophore in medicinal chemistry, with derivatives demonstrating a range of biological activities such as anti-inflammatory, analgesic, and cyclooxygenase (COX) inhibitory properties . Some phthalimide-based compounds have shown potential to inhibit both COX-1 and COX-2 enzymes, with certain derivatives exhibiting greater selectivity for COX-2 inhibition than the reference drug meloxicam . The 1,2,4-oxadiazole heterocycle is widely employed in drug discovery as a bioisostere for ester and amide functionalities, which can influence a molecule's metabolic stability, polarity, and hydrogen-bonding capacity . This combination of structural features makes this compound a valuable building block for researchers in medicinal chemistry, particularly for the synthesis and development of novel therapeutic agents. Potential areas of investigation include the design of new COX enzyme inhibitors for inflammation research or the exploration of structure-activity relationships (SAR) in heterocyclic compounds. This product is intended for research purposes in laboratory settings only and is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-21-9-7-12-16-13(22-17-12)6-8-18-14(19)10-4-2-3-5-11(10)15(18)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVBAMOVXRXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multiple steps. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold . The oxadiazole ring can be introduced through a cyclization reaction involving hydrazides and carboxylic acids under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and interfering with critical signaling pathways involved in tumor growth.

Key Findings:

  • Cell Lines Tested : Caco-2 (colon cancer), HCT-116 (colon cancer).
  • Inhibition Rates : Some derivatives showed up to 70% inhibition at low micromolar concentrations.
  • Mechanism of Action :
    • Induction of Apoptosis : The compound activates mitochondrial pathways leading to programmed cell death.
    • Targeting Specific Receptors : Its oxadiazole moiety may selectively target receptors associated with tumor growth.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. In studies comparing its efficacy to standard antibiotics like gentamicin, the compound showed comparable inhibition zones.

Key Findings:

  • Effective against various microbial strains.
  • Potential for development as a new class of antimicrobial agents.

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. The free radical scavenging activity was measured using IC50 values, indicating its potential use in formulations aimed at reducing oxidative stress.

Synthesis and Characterization

The synthesis of 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione typically involves multi-step organic reactions. The characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes how specific structural features impact its activity:

Structural FeatureImpact on Activity
Methoxyethyl GroupEnhances lipophilicity and cellular uptake
Oxadiazole RingIncreases anticancer and antimicrobial properties
Isoindoline CoreProvides structural stability

Study A: Anticancer Efficacy

A study published in Molecules synthesized various isoindoline derivatives and tested their anticancer activities. Modifications to the oxadiazole ring were found to significantly enhance potency against breast cancer cells.

Study B: Pharmacokinetics and Toxicology

Pharmacokinetic assessments revealed favorable absorption characteristics with moderate metabolic stability. Toxicological evaluations indicated low cytotoxicity in non-cancerous cell lines, suggesting a potential therapeutic window for clinical applications.

Mechanism of Action

The mechanism of action of 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The isoindoline-1,3-dione core can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Yields : Oxadiazole derivatives (e.g., ) often exhibit moderate-to-high yields (e.g., 95% for compound 16 in ), whereas hydrazones (e.g., 17a in ) show lower yields (~49%), likely due to steric challenges.
  • Spectral Consistency : All phthalimide derivatives show characteristic IR peaks at 1780–1700 cm⁻¹ for the carbonyl groups, with variations in $^1$H-NMR shifts reflecting substituent electronic environments.
  • Biological Potential: While direct data for the target compound are lacking, structural analogs with sulfonyl () or trifluoromethyl groups () are often prioritized in drug discovery for enhanced binding or metabolic stability.

Biological Activity

Structure

The chemical structure of the compound can be broken down into distinct functional groups:

  • Isoindoline-1,3-dione : A core structure known for its diverse biological activities.
  • 1,2,4-Oxadiazole : A heterocyclic compound that contributes to the biological properties.
  • Methoxyethyl Group : Enhances solubility and bioavailability.

Molecular Formula

The molecular formula of the compound is C15_{15}H16_{16}N4_{4}O3_{3}.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoindoline-1,3-dione exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

Cell LineIC50_{50} (µM)Reference
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

The primary mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis through the mitochondrial pathway. This was evidenced by increased levels of cytochrome c release and activation of caspases in treated cells.

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects in various preclinical models. In a study using lipopolysaccharide (LPS)-induced RAW264.7 macrophages, treatment with the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Treatment (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)Reference
Control300250
5150100
107550

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced apoptosis.

Case Study 1: Anticancer Efficacy in Animal Models

In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in breast cancer treatment.

Case Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model of acute inflammation induced by carrageenan, treatment with the compound resulted in reduced paw edema and lower levels of inflammatory markers in serum samples.

Q & A

Basic: What synthetic routes are recommended for preparing 2-(2-(3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl)ethyl)isoindoline-1,3-dione?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

  • Step 1: Construct the 1,2,4-oxadiazole ring by reacting 2-methoxyethyl-substituted amidoxime with a suitable carbonyl derivative (e.g., activated ester or nitrile) under reflux with sodium acetate in acetic acid .
  • Step 2: Functionalize the isoindoline-1,3-dione core using potassium phthalimide as a nucleophile. For example, alkylation of the oxadiazole intermediate with 2-bromoethylphthalimide in a polar solvent (e.g., DMF) under inert conditions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from DMF/acetic acid mixtures is effective for isolating the final product .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity, focusing on diagnostic signals (e.g., isoindoline-dione carbonyls at ~170 ppm, oxadiazole C5 proton at ~8.5–9.0 ppm). Assignments should cross-reference coupling constants (e.g., JJ-values for ethylenic protons) .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves conformational details (e.g., torsional angles between oxadiazole and isoindoline-dione moieties). Refinement with SHELXL (using recent features like TWIN/BASF corrections) ensures accuracy in bond-length and angle calculations .
  • IR Spectroscopy: Confirm carbonyl stretches (~1770 cm1^{-1} for isoindoline-dione, ~1630 cm1^{-1} for oxadiazole) and absence of unreacted functional groups .

Advanced: How can researchers resolve contradictions in NMR data arising from dynamic molecular behavior?

Methodological Answer:
Dynamic processes (e.g., restricted rotation of the oxadiazole-ethyl chain) may split NMR signals or obscure coupling patterns. To address this:

  • Variable-Temperature NMR: Conduct experiments at elevated temperatures (e.g., 80°C in DMSO-d6d_6) to coalesce split peaks and confirm exchange processes .
  • DFT Calculations: Optimize molecular geometries using Gaussian or ORCA to predict NMR chemical shifts and compare with experimental data. Focus on low-energy conformers .

Advanced: What strategies optimize the yield of the 1,2,4-oxadiazole ring formation?

Methodological Answer:

  • Reagent Selection: Use trimethylsilyl chloride (TMSCl) as a dehydrating agent to enhance cyclization efficiency during oxadiazole synthesis .
  • Solvent and Temperature: Reflux in acetic acid with sodium acetate (3–5 hours) balances reaction rate and side-product formation. Microwave-assisted synthesis (100–120°C, 30–60 min) may improve yields .
  • Monitoring: Track reaction progress via TLC (silica gel, UV detection at 254 nm) or LC-MS to identify intermediates and adjust conditions dynamically .

Advanced: How can crystallographic challenges (e.g., flexibility, poor diffraction) be mitigated for this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation from high-boiling solvents (e.g., DMF/water mixtures) to improve crystal quality. Additive screening (e.g., ionic liquids) may enhance lattice packing .
  • Data Collection: For weakly diffracting crystals, employ synchrotron radiation or low-temperature (100 K) data collection to reduce thermal motion artifacts .
  • Refinement: Apply SHELXL’s “RIGU” or “SIMU” restraints to model disordered regions (e.g., methoxyethyl side chains) without overfitting .

Advanced: How to design biological activity studies based on structural features of this compound?

Methodological Answer:

  • Target Identification: Prioritize targets where isoindoline-dione or oxadiazole moieties are known pharmacophores (e.g., kinase inhibitors, DNA intercalators). For example, derivatives with similar scaffolds show activity against purine-binding enzymes .
  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and target proteins (e.g., ATP-binding pockets). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic contacts with the methoxyethyl group .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity via ADP-Glo™) at concentrations ranging from 1 nM to 100 µM. Include positive controls (e.g., staurosporine for kinases) .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation from isoindoline-dione derivatives .
  • Ventilation: Perform reactions in a fume hood to minimize inhalation of organic vapors (e.g., DMF, acetic acid) .
  • Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Collect phthalimide-containing waste for incineration .

Advanced: How to analyze regioselectivity in functionalization reactions of the oxadiazole ring?

Methodological Answer:

  • Computational Modeling: Calculate Fukui indices (using Gaussian) to identify nucleophilic/electrophilic sites on the oxadiazole ring .
  • Isotopic Labeling: Synthesize 15N^{15}N-labeled analogs to track reaction pathways via 15N^{15}N-NMR or mass spectrometry .
  • Competition Experiments: Compare reactivity of the oxadiazole C3 vs. C5 positions under electrophilic (e.g., nitration) or nucleophilic (e.g., alkylation) conditions .

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